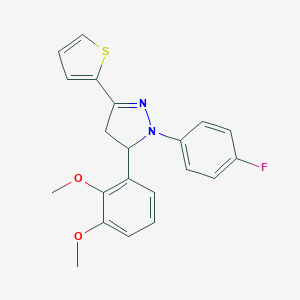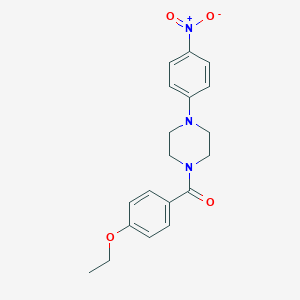
1-(4-ETHOXYBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ETHOXYBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE is a complex organic compound that features both aromatic and piperazine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method starts with the nitration of 4-ethoxybenzene to introduce the nitro group. This is followed by the formation of the piperazine ring through a cyclization reaction. The final step involves the coupling of the piperazine derivative with the nitro-substituted aromatic compound under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
1-(4-ETHOXYBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The aromatic rings can undergo electrophilic substitution reactions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, 1-(4-ETHOXYBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its piperazine moiety is of particular interest due to its presence in many bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-ETHOXYBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The nitro and ethoxy groups may also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (4-Methoxy-phenyl)-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone
- (4-Ethoxy-phenyl)-[4-(4-amino-phenyl)-piperazin-1-yl]-methanone
- (4-Ethoxy-phenyl)-[4-(4-chloro-phenyl)-piperazin-1-yl]-methanone
Uniqueness
1-(4-ETHOXYBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE is unique due to the presence of both ethoxy and nitro groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C19H21N3O4 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
(4-ethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21N3O4/c1-2-26-18-9-3-15(4-10-18)19(23)21-13-11-20(12-14-21)16-5-7-17(8-6-16)22(24)25/h3-10H,2,11-14H2,1H3 |
InChIキー |
AZYUZEOHLIFOLL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


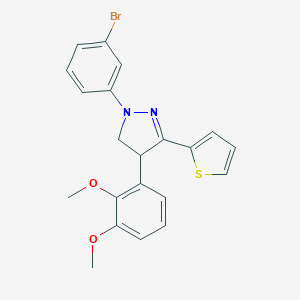
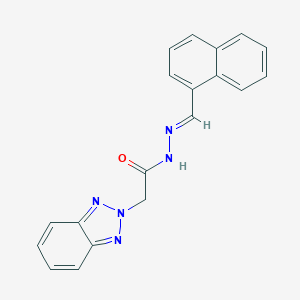
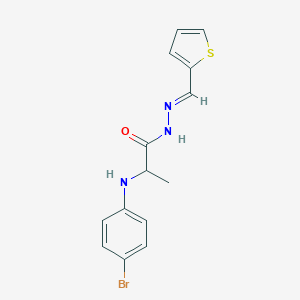
![8-chloro-5-(4-ethoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B336259.png)
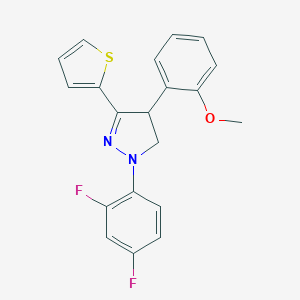
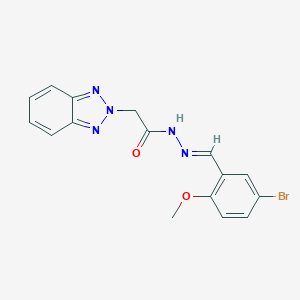
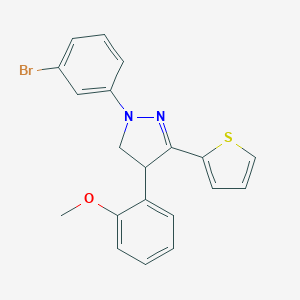
![N-(8-fluoro-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-(3-methylphenyl)amine](/img/structure/B336267.png)
![2-(4-fluorophenyl)-N'-[1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B336268.png)
![2-(2H-benzotriazol-2-yl)-N'-[(1Z)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B336271.png)
![1-(4-chlorophenyl)-3-(2-thienyl)-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B336273.png)
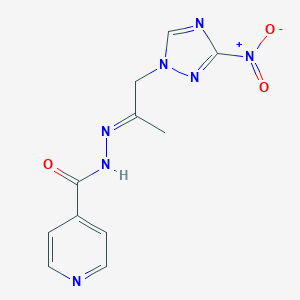
![1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE](/img/structure/B336275.png)
